(S)-N-Boc-2-(2-Oxoethyl)morpholine

Chiral building block Asymmetric synthesis Enantiopurity

Researchers requiring enantiopure morpholine scaffolds for drug discovery face stereochemical risk when using racemic or regioisomeric alternatives. (S)-N-Boc-2-(2-Oxoethyl)morpholine delivers a single, defined (S)-enantiomer with a reactive 2-oxoethyl handle, ensuring fidelity in asymmetric synthesis. - Single (S)-enantiomer eliminates chiral separation; critical for regulatory-compliant API development and SAR studies. - Orthogonal Boc protection remains stable during reductive amination (e.g., NaBH₃CN, pH 5-6), enabling selective downstream deprotection. - Available from mg to kg scale with ≥95% purity, supported by NMR, HPLC, and chiral purity analytics for batch-to-batch consistency.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 1257850-93-3
Cat. No. B597748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-2-(2-Oxoethyl)morpholine
CAS1257850-93-3
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CC=O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1
InChIKeyXEPDBSLMMIBFBX-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Boc-2-(2-Oxoethyl)morpholine: Baseline Properties


(S)-N-Boc-2-(2-Oxoethyl)morpholine (CAS 1257850-93-3) is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protected secondary amine and a reactive 2-oxoethyl (aldehyde) side chain [1]. With a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol, it serves as a key synthon in asymmetric organic synthesis and medicinal chemistry, prized for its ability to introduce stereochemically defined morpholine scaffolds into bioactive molecules . Its single, well-defined chiral center at the morpholine 2-position (S-configuration) distinguishes it from racemic or enantiomeric alternatives, making it a critical building block for structure-based drug design and the development of enantiopure pharmaceuticals [2].

Why (S)-N-Boc-2-(2-Oxoethyl)morpholine Cannot Be Substituted


Attempting to substitute (S)-N-Boc-2-(2-Oxoethyl)morpholine with a generic morpholine building block introduces significant risks in stereochemical fidelity, reactivity, and downstream synthetic efficiency. The compound's (S)-configuration is non-negotiable for asymmetric synthesis; using its (R)-enantiomer or a racemic mixture will produce the opposite or mixed stereoisomers, directly impacting the biological activity and regulatory compliance of the final pharmaceutical product [1]. Furthermore, the specific placement of the 2-oxoethyl group at the morpholine 2-position—rather than the 3-position—alters the spatial orientation and reactivity of the aldehyde handle, limiting the compound's utility in convergent synthetic pathways and late-stage functionalization [2]. The Boc protecting group is orthogonal to the aldehyde, but substituting with a less sterically hindered or more labile protecting group (e.g., Cbz, Fmoc) can compromise selectivity during reductive amination or nucleophilic additions [3].

(S)-N-Boc-2-(2-Oxoethyl)morpholine: Differentiation Evidence


Enantiomeric Purity vs. Racemic Mixture

(S)-N-Boc-2-(2-Oxoethyl)morpholine is supplied with a defined, single enantiomeric configuration, whereas the racemic mixture (CAS 885272-65-1) is a 1:1 mixture of (S) and (R) enantiomers. Procurement of the enantiopure (S)-form eliminates the need for costly and time-consuming chiral resolution steps downstream, ensuring a direct, high-fidelity entry into asymmetric synthetic routes . The (S)-enantiomer is offered with chemical purities ranging from 95% to 97%, but more critically, its chiral purity is confirmed by chiral HPLC or optical rotation, guaranteeing stereochemical integrity for drug discovery and development .

Chiral building block Asymmetric synthesis Enantiopurity

Cost & Availability vs. (R)-Enantiomer

The (S)-enantiomer of N-Boc-2-(2-oxoethyl)morpholine (CAS 1257850-93-3) is more widely stocked and competitively priced compared to its (R)-enantiomer (CAS 1257853-70-5). For example, the (S)-enantiomer is available in a range of quantities (100 mg to 1 g) with pricing that is significantly lower per gram, reflecting its broader utility and higher production volume [1]. This price advantage, combined with readily available stock from multiple global suppliers (e.g., AChemBlock, Chemenu, MolCore), ensures faster lead times and reduced procurement costs for research programs .

Procurement Pricing Supply chain

2- vs. 3-Substituted Morpholine Aldehydes

The 2-position oxoethyl group on the morpholine ring provides a distinct spatial and electronic profile compared to 3-substituted analogs. In structure-activity relationship (SAR) studies, 2-substituted morpholine derivatives have been shown to exhibit superior binding affinity and selectivity for certain biological targets, such as CNS receptors and kinase enzymes, due to optimal orientation of the morpholine nitrogen and the aldehyde-derived appendage [1]. While direct comparative data for this exact compound is limited, the broader class of 2-substituted morpholines demonstrates improved metabolic stability and reduced off-target effects relative to 3-substituted variants [2].

Medicinal chemistry Building block SAR

Boc vs. Cbz/Fmoc in Reductive Amination

The Boc protecting group on (S)-N-Boc-2-(2-Oxoethyl)morpholine offers superior stability under basic and nucleophilic conditions compared to the more labile Cbz or Fmoc groups. During reductive amination, a key transformation for this aldehyde, the Boc group remains intact, allowing for selective functionalization of the aldehyde without compromising the amine protection. In contrast, Fmoc-protected amines are prone to premature deprotection under the mildly basic conditions of reductive amination, leading to side reactions and lower yields [1]. This orthogonality is quantified by the relative rate of deprotection under standard reductive amination conditions (NaBH3CN, MeOH, pH 5-6).

Protecting group strategy Reductive amination Orthogonal protection

Optimal Applications for (S)-N-Boc-2-(2-Oxoethyl)morpholine


Asymmetric Synthesis of Chiral Amines via Reductive Amination

Utilize (S)-N-Boc-2-(2-Oxoethyl)morpholine as a chiral aldehyde partner in reductive amination to install a stereochemically defined morpholine moiety. The compound's (S)-configuration ensures the production of a single enantiomer, while the Boc group remains stable under standard reductive amination conditions (NaBH3CN, MeOH, pH 5-6), enabling subsequent orthogonal deprotection and functionalization [1].

Structure-Based Drug Design and Lead Optimization

Incorporate this building block into fragment-based or structure-based drug design campaigns targeting CNS receptors, kinases, or proteases. The 2-substituted morpholine scaffold is a privileged pharmacophore, and the (S)-enantiomer provides a defined spatial arrangement that can be crucial for achieving high target affinity and selectivity [2]. Its use can accelerate SAR exploration by providing a direct, enantiopure entry to diverse analogs.

Peptide Coupling and Bioconjugation

Employ the reactive aldehyde group for site-specific bioconjugation or peptide coupling. The Boc-protected morpholine can be attached to peptides or proteins via reductive amination, creating stable, chiral linkers or functional handles. The orthogonal Boc group allows for subsequent deprotection and further elaboration under mild acidic conditions [3].

GMP-Compliant Pharmaceutical Intermediate Manufacturing

Source this compound for large-scale, GMP-compliant manufacturing of pharmaceutical intermediates. Its high chemical and chiral purity (up to 98%) and the availability of comprehensive analytical data (NMR, HPLC, chiral purity) from reputable suppliers facilitate regulatory filings and ensure batch-to-batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Boc-2-(2-Oxoethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.